molecular formula C24H15BrN2 B15221180 2-(4-Bromophenyl)-9-phenyl-1,10-phenanthroline

2-(4-Bromophenyl)-9-phenyl-1,10-phenanthroline

Cat. No.: B15221180
M. Wt: 411.3 g/mol
InChI Key: FOJZTDYXDWHDGS-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-9-phenyl-1,10-phenanthroline is an organic compound that belongs to the class of phenanthrolines. Phenanthrolines are heterocyclic compounds containing a phenanthroline skeleton, which is a fused ring system consisting of three benzene rings. The presence of bromine and phenyl groups in the structure of this compound makes it a compound of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-9-phenyl-1,10-phenanthroline can be achieved through several synthetic routes. One common method involves the condensation reaction of 4-bromobenzaldehyde with 1,10-phenanthroline-5,6-dione in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent like ethanol under reflux conditions. The resulting product is then purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-9-phenyl-1,10-phenanthroline undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the 4-position of the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The phenanthroline moiety can undergo oxidation and reduction reactions, leading to the formation of different oxidation states of the compound.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in a polar solvent like dimethyl sulfoxide.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-(4-Bromophenyl)-9-phenyl-1,10-phenanthroline has a wide range of scientific research applications, including:

    Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with various transition metals.

    Biology: The compound has been studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research has explored its use as a photosensitizer in photodynamic therapy for cancer treatment.

    Industry: It is used in the development of organic light-emitting diodes (OLEDs) and other electronic materials.

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-9-phenyl-1,10-phenanthroline varies depending on its application. In coordination chemistry, it acts as a bidentate ligand, coordinating to metal centers through its nitrogen atoms. In biological systems, its mechanism of action may involve the generation of reactive oxygen species (ROS) under light irradiation, leading to cell damage and apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    2-Phenyl-1,10-phenanthroline: Lacks the bromine substituent, resulting in different chemical reactivity and applications.

    4-Bromo-1,10-phenanthroline: Contains a bromine atom but lacks the phenyl group, affecting its coordination properties and biological activities.

    9-Phenyl-1,10-phenanthroline: Similar structure but without the bromine atom, leading to different electronic properties.

Uniqueness

The presence of both bromine and phenyl groups in 2-(4-Bromophenyl)-9-phenyl-1,10-phenanthroline imparts unique chemical and physical properties, making it a versatile compound for various applications. Its ability to form stable metal complexes and its potential biological activities distinguish it from other similar compounds.

Properties

Molecular Formula

C24H15BrN2

Molecular Weight

411.3 g/mol

IUPAC Name

2-(4-bromophenyl)-9-phenyl-1,10-phenanthroline

InChI

InChI=1S/C24H15BrN2/c25-20-12-8-17(9-13-20)22-15-11-19-7-6-18-10-14-21(16-4-2-1-3-5-16)26-23(18)24(19)27-22/h1-15H

InChI Key

FOJZTDYXDWHDGS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C=CC4=C3N=C(C=C4)C5=CC=C(C=C5)Br)C=C2

Origin of Product

United States

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